molecular formula C13H18O3 B3379475 2-[(Benzyloxy)methyl]-2-methylbutanoic acid CAS No. 1603260-32-7

2-[(Benzyloxy)methyl]-2-methylbutanoic acid

Cat. No.: B3379475
CAS No.: 1603260-32-7
M. Wt: 222.28 g/mol
InChI Key: QIZZVTODBDLUHE-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-2-methylbutanoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]-2-methylbutanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylbutanoic acid and benzyl chloride.

  • Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(Benzyloxy)methyl]-2-methylbutanoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Various substituted benzyloxy compounds.

Scientific Research Applications

2-[(Benzyloxy)methyl]-2-methylbutanoic acid has several applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound may serve as a precursor for bioactive molecules or as a tool in biochemical studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Benzyloxy)methyl]-2-methylbutanoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-Methylbutanoic Acid: Lacks the benzyloxy group.

  • Benzyloxyacetic Acid: Similar structure but different backbone.

  • 2-[(Phenoxymethyl]methylbutanoic Acid: Similar to the compound but with a phenoxymethyl group instead of benzyloxy.

This comprehensive overview provides a detailed understanding of 2-[(Benzyloxy)methyl]-2-methylbutanoic acid, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-2-(phenylmethoxymethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-13(2,12(14)15)10-16-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZZVTODBDLUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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